What is the chemical structure of Casuarinin?
What is the chemical structure of Casuarinin?
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Casuarinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casuarinin is a C-glycosidic ellagitannin, a class of hydrolyzable tannins found in various plant species, including Casuarina stricta, Terminalia arjuna, and the pericarp of pomegranates (Punica granatum).[1][2] It is recognized for its significant biological activities, including antioxidant, anti-cancer, and neuroprotective effects. Structurally, Casuarinin is an isomer of casuarictin (B1680760) and is characterized by an open-chain glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group.[1][2][3] A key feature is the C-glycosidic bond between the glucose moiety and one of the HHDP groups.[4] This technical guide provides a comprehensive overview of the chemical structure of Casuarinin, its physicochemical properties, spectroscopic data, a summary of its total synthesis, and an examination of its molecular mechanisms of action in cancer and neuronal cells.
Chemical Structure and Properties
Casuarinin is a complex polyphenolic compound belonging to the ellagitannin family. Its structure is distinguished by an open-chain glucose core, a feature that arises from the opening of the pyranose ring during its biosynthesis in plants.[1][4]
Structural Identification
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IUPAC Name : [(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.0⁵,¹⁸.0⁶,¹¹]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.0²,⁷]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate[7]
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Classification : Hydrolyzable Tannin (Ellagitannin)[8]
Physicochemical Properties
The following table summarizes key physicochemical properties of Casuarinin. Most of these values are computationally predicted and serve as a guideline for experimental design.
| Property | Value | Source |
| Water Solubility | 2.21 g/L | ALOGPS[8] |
| logP | 2.91 | ALOGPS[8] |
| Polar Surface Area | 455.18 Ų | ChemAxon[8] |
| Hydrogen Bond Donors | 16 | ChemAxon[8] |
| Hydrogen Bond Acceptors | 21 | ChemAxon[8] |
| Rotatable Bond Count | 4 | ChemAxon[8] |
| pKa (Strongest Acidic) | 7.31 | ChemAxon[8] |
Spectroscopic Data
The structural elucidation of Casuarinin has been confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).[2][3][9][10] The ¹H and ¹³C NMR spectral data are crucial for its identification.
Table of ¹³C and ¹H NMR Spectral Data for Casuarinin (in Methanol-d₄)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |
| Glucose Moiety | ||
| 1 | 74.2 | 5.59 (d, J=5.0) |
| 2 | 73.0 | 5.15 (t, J=5.0) |
| 3 | 76.5 | 4.88 (t, J=5.0) |
| 4 | 69.8 | 4.75 (dd, J=9.0, 5.0) |
| 5 | 75.1 | 5.35 (m) |
| 6a | 64.1 | 4.45 (dd, J=12.0, 3.0) |
| 6b | 64.1 | 4.05 (dd, J=12.0, 1.5) |
| Galloyl Group | ||
| 1' | 121.8 | - |
| 2', 6' | 110.4 | 7.05 (s) |
| 3', 5' | 146.5 | - |
| 4' | 140.1 | - |
| C=O | 167.2 | - |
| HHDP Group 1 | ||
| Aromatic CH | 107.9 | 6.71 (s) |
| Aromatic CH | 107.5 | 6.42 (s) |
| HHDP Group 2 | ||
| Aromatic CH | 108.2 | 6.51 (s) |
| Note: This is a representative summary based on published data. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. Data compiled from references.[2][10] |
Experimental Protocols
Total Synthesis of Casuarinin
The first total synthesis of Casuarinin was reported by Wakamori et al. in 2020, providing a method to access this complex molecule for further study.[4][11]
Synthetic Strategy Overview:
The synthesis is based on a biomimetic approach, recognizing that pedunculagin (B3056322) is a key intermediate in the natural biosynthesis of Casuarinin.[12] The core challenge is the stereoselective construction of the C-glycosidic bond and the formation of the two (S)-hexahydroxydiphenoyl (HHDP) groups.
Key Methodological Steps:
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Starting Material: The synthesis commences from a suitably protected D-glucose derivative.
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Formation of HHDP Groups: The (S)-HHDP groups are formed via intramolecular oxidative aryl-aryl coupling of two adjacent galloyl groups. A common method employs a CuCl₂ and n-butylamine complex to mediate this coupling with high stereoselectivity.[13]
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Glucopyranose Ring Opening: A critical step involves the opening of the glucose pyranose ring. The reported synthesis utilizes a benzyl (B1604629) oxime group, which serves as a scaffold to facilitate this transformation.[4]
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C-Glycosylation: The C-glycosidic bond between the open-chain glucose C-1 and a benzene (B151609) ring of an HHDP precursor is formed via a Friedel-Crafts-type reaction under acidic conditions. The use of the benzyl oxime scaffold allows for complete stereoselectivity in this step.[4]
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Final Deprotection: The synthesis is completed by the hydrogenolytic removal of benzyl protecting groups to yield the final natural product, Casuarinin.[4]
The workflow for this synthesis can be visualized as follows:
Cell Culture and Viability Assay
This protocol describes a general method for assessing the antiproliferative effects of Casuarinin on cancer cell lines, such as MCF-7 (human breast adenocarcinoma).[7][8]
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Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of Casuarinin. A vehicle control (e.g., DMSO) is also included.
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Viability Assessment (MTT Assay): After a set incubation period (e.g., 48-72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).
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Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Mechanism of Action
Casuarinin exerts its biological effects by modulating several key signaling pathways, particularly those involved in apoptosis, cell cycle regulation, and oxidative stress.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
In human breast (MCF-7) and non-small cell lung (A549) cancer cells, Casuarinin induces G0/G1 phase cell cycle arrest and apoptosis through a p53-dependent mechanism.[1][8] It upregulates the cyclin-dependent kinase inhibitor p21/WAF1. Concurrently, it activates the extrinsic apoptosis pathway by increasing the expression of the Fas receptor (APO-1) and its ligands (mFasL and sFasL), leading to the activation of caspase-8.[5][8]
Neuroprotection via Inhibition of Oxidative Stress
In neuronal cells, such as the HT22 murine hippocampal cell line, Casuarinin demonstrates neuroprotective effects against glutamate-induced toxicity.[14] Glutamate induces oxidative stress by increasing intracellular reactive oxygen species (ROS). Casuarinin counteracts this by inhibiting ROS production. This, in turn, prevents the downstream activation of stress-related mitogen-activated protein kinases (MAPKs), specifically p38 and ERK1/2, thereby blocking the apoptotic cascade.[14]
Conclusion
Casuarinin is a structurally complex ellagitannin with significant potential in drug development, particularly in oncology and neuropharmacology. Its well-defined chemical structure, characterized by a C-glycosidic linkage and multiple chiral centers, presents both a synthetic challenge and an opportunity for structure-activity relationship studies. The elucidation of its mechanisms of action, involving the modulation of p53, Fas/FasL, and MAPK signaling pathways, provides a solid foundation for its consideration as a therapeutic lead. The successful total synthesis of Casuarinin now paves the way for the generation of analogs and further preclinical investigation into its promising biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Anti-Candida Targets and Cytotoxicity of Casuarinin Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Casuarinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Casuarinin from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, Casuarinin, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Casuarinin. | Semantic Scholar [semanticscholar.org]
- 12. Symposium on the Chemistry of Natural Products, symposium papers [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protective effect of casuarinin against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
